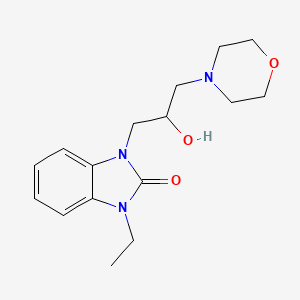
1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide, also known as CPP or CPP-ACP, is a compound that has been widely studied in scientific research due to its potential applications in dentistry and oral health. CPP-ACP is a bioactive peptide that has been found to have a positive effect on tooth enamel, helping to prevent tooth decay and erosion. In
Applications De Recherche Scientifique
1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide-ACP has been extensively studied for its potential applications in dentistry and oral health. It has been found to have a positive effect on tooth enamel, helping to prevent tooth decay and erosion. 1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide-ACP has also been studied for its potential use in the treatment of osteoporosis, as it has been found to have a positive effect on bone density.
Mécanisme D'action
1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide-ACP works by binding to the surface of teeth and forming a protective layer over the enamel. This layer helps to prevent the demineralization of the enamel, which is the primary cause of tooth decay and erosion. 1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide-ACP also helps to remineralize the enamel, restoring its strength and preventing further damage.
Biochemical and Physiological Effects:
1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide-ACP has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of calcium and phosphate in saliva, which helps to remineralize the enamel. 1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide-ACP has also been found to have antibacterial properties, helping to prevent the growth of harmful bacteria in the mouth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide-ACP in lab experiments is its ability to mimic the effects of saliva. This makes it a useful tool for studying the effects of saliva on enamel and for developing new treatments for tooth decay and erosion. However, one limitation of using 1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide-ACP in lab experiments is that it may not accurately reflect the conditions in the mouth, as the concentration of 1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide-ACP in saliva may vary depending on factors such as diet and oral hygiene.
Orientations Futures
There are many potential future directions for research on 1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide-ACP. One area of interest is the development of new treatments for tooth decay and erosion using 1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide-ACP. Researchers are also exploring the use of 1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide-ACP in the treatment of osteoporosis and other bone-related conditions. Additionally, there is ongoing research into the mechanisms of action of 1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide-ACP and its effects on the oral microbiome.
Méthodes De Synthèse
1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide-ACP is synthesized by reacting pyridine-2-carbonyl chloride with cyclopropanecarboxylic acid in the presence of triethylamine to produce 1-(pyridin-2-yl)cyclopropanecarboxylic acid. This compound is then reacted with phenyl isocyanate to produce 1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide.
Propriétés
IUPAC Name |
1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-14(17-13-8-4-5-11-16-13)15(9-10-15)12-6-2-1-3-7-12/h1-8,11H,9-10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCONTTJBORAXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-pyridin-2-ylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)


![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)



![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)



![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)